DDFCB
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Overview
Description
Preparation Methods
The synthesis of 2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside involves several steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, typically derived from glucose derivatives.
Fluorination: The introduction of the fluorine atom is achieved through nucleophilic substitution reactions, often using reagents like diethylaminosulfur trifluoride (DAST).
Dinitrophenylation: The dinitrophenyl group is introduced via electrophilic aromatic substitution, using reagents such as 2,4-dinitrofluorobenzene.
Glycosylation: The final step involves the glycosylation of the fluorinated sugar with another glucose derivative to form the cellobioside structure
Chemical Reactions Analysis
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside undergoes various chemical reactions:
Oxidation and Reduction: The nitro groups can undergo reduction to form amino derivatives, while the sugar moiety can be oxidized to form corresponding acids.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common reagents include acids, bases, and specific enzymes like endoglucanase . Major products from these reactions include glucose derivatives and dinitrophenyl-substituted compounds.
Scientific Research Applications
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside is widely used in scientific research:
Enzymatic Studies: It serves as a substrate for studying the mechanism of beta-glycoside hydrolases, providing insights into enzyme-substrate interactions.
Biological Research: The compound is used to investigate carbohydrate metabolism and enzyme kinetics.
Medical Research:
Industrial Applications: The compound can be used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The compound exerts its effects primarily through its interaction with beta-glycoside hydrolases. The enzyme binds to the substrate, facilitating the hydrolysis of the glycosidic bond. The reaction involves the formation of a covalent intermediate and subsequent release of the product . The molecular targets include the active site residues of the enzyme, which participate in nucleophilic attack and stabilization of the transition state .
Comparison with Similar Compounds
2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside is unique due to its specific structural features:
Properties
CAS No. |
154862-23-4 |
---|---|
Molecular Formula |
C18H23FN2O14 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H23FN2O14/c19-11-13(25)16(35-18-15(27)14(26)12(24)9(4-22)33-18)10(5-23)34-17(11)32-8-2-1-6(20(28)29)3-7(8)21(30)31/h1-3,9-18,22-27H,4-5H2/t9-,10-,11-,12-,13-,14+,15-,16-,17-,18+/m1/s1 |
InChI Key |
WFVCNOHOODVBQK-IUBYCILNSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)F |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |
Synonyms |
2',4'-dinitrophenyl-2-deoxy-2-fluoro-beta-D-cellobioside 2',4'-dinitrophenyl-2-deoxy-2-fluorocellobioside DDFCB |
Origin of Product |
United States |
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